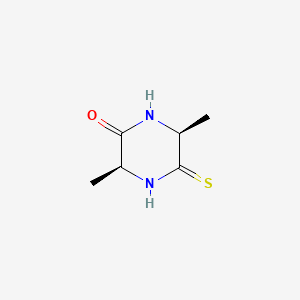
(3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one is a chemical compound with a unique structure that includes a piperazine ring substituted with methyl groups and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethylpiperazine with sulfur-containing reagents to introduce the thioxo group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The methyl groups and the thioxo group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or protein function. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(3S,6S)-3,6-Dimethylcyclohexene: A structurally similar compound with different functional groups.
(3S,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione: Another compound with a similar backbone but different substituents.
Uniqueness
(3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
(3S,6S)-3,6-dimethyl-5-sulfanylidenepiperazin-2-one |
InChI |
InChI=1S/C6H10N2OS/c1-3-5(9)7-4(2)6(10)8-3/h3-4H,1-2H3,(H,7,9)(H,8,10)/t3-,4-/m0/s1 |
InChI Key |
NOUOIFSTSXWJDF-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=S)N1)C |
Canonical SMILES |
CC1C(=O)NC(C(=S)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















